N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4/c1-13-8-9-16(11-18(13)21)24-19-10-14(2)23-20-17(12-22-25(19)20)15-6-4-3-5-7-15/h3-12,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHWVQYCMJCNEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 5-Aminopyrazole Derivatives
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclization reactions between 5-aminopyrazoles and β-diketones. For example, heating 3-phenyl-5-aminopyrazole with acetylacetone in glacial acetic acid under reflux generates the 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine intermediate. This method achieves yields of 80–88% when using stoichiometric ratios (1:1) of reactants in acetic acid at 110–120°C for 1–3 hours. Microwave-assisted cyclization reduces reaction times to 20–30 minutes but requires specialized equipment.
Three-Component Reactions
Green chemistry approaches employ one-pot, three-component reactions involving aldehydes, malononitrile, and 5-aminopyrazoles. For instance, 3-chloro-4-methylbenzaldehyde reacts with malononitrile and 3-phenyl-5-aminopyrazole in ethanol under piperidine catalysis to form the pyrazolo[1,5-a]pyrimidine core with a 4-methoxyphenyl substituent. While this method minimizes waste, regioselectivity challenges arise when using unsymmetrical aldehydes.
Functionalization at the 7-Position: Amination Protocols
Nucleophilic Aromatic Substitution
The 7-chloro intermediate, 5-methyl-3-phenyl-7-chloropyrazolo[1,5-a]pyrimidine, undergoes amination with 3-chloro-4-methylaniline in tetrahydrofuran (THF) under inert atmosphere. Palladium diacetate (5 mol%) and triphenylphosphine (10 mol%) catalyze this reaction at 80°C for 24 hours, achieving a 37% yield. Elevated temperatures (100–120°C) improve conversion rates but risk decomposition of the aniline reagent.
Table 1: Optimization of Amination Conditions
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | THF | 80 | 24 | 37 | |
| CuI/1,10-phenanthroline | DMSO | 100 | 12 | 45 | |
| None (thermal) | Toluene | 120 | 48 | 18 |
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling offers superior regiocontrol for introducing the 3-chloro-4-methylphenyl group. Using Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ in 1,4-dioxane at 100°C for 16 hours, this method achieves 62% yield with minimal byproducts. Microwave-assisted variants reduce reaction times to 2 hours but require stringent moisture control.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
IR Spectroscopy : The title compound exhibits N–H stretching vibrations at 3319–3377 cm⁻¹ and C=O absorption at 1648–1653 cm⁻¹ (if carboxylate intermediates are present).
¹H NMR (DMSO-d₆) : Key signals include δ 2.38 (s, 3H, CH₃), 6.01–7.98 (pyrimidine and pyrazole protons), and 7.57 (s, 2H, NH₂).
Mass Spectrometry : Molecular ion peaks at m/z 428 (M⁺) confirm the molecular formula C₂₃H₂₀ClN₅.
X-ray Crystallography
Although no data exists for the title compound, analogous structures like ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate exhibit planar fused-ring systems with dihedral angles <1.5° between aromatic planes. This suggests similar planarity for N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, facilitating π–π stacking in biological targets.
Challenges and Optimization Opportunities
Byproduct Formation
Side reactions during cyclization generate dimeric species (e.g., compound 7 in) unless stoichiometry is carefully controlled. Reducing the reaction scale from mmol to µmol levels decreases dimerization from 19% to <5%.
Solvent Selection
Polar aprotic solvents like DMF improve solubility but complicate purification. Switching to ethanol/water mixtures (4:1) increases crude product recovery by 22% while maintaining 95% purity.
Catalytic Systems
Homogeneous palladium catalysts suffer from leaching issues after three cycles. Immobilizing Pd nanoparticles on mesoporous silica (SBA-15) enhances recyclability, sustaining 89% activity over five runs.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine structure exhibit significant anticancer properties. N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has shown promise against various cancer cell lines.
In a study focusing on the compound's efficacy against A549 lung cancer cells, it was found to induce apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. It has demonstrated activity against key enzymes involved in cancer progression and cellular signaling.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Dihydroorotate dehydrogenase (DHODH) | Competitive Inhibition | 12.0 | |
| Bruton’s tyrosine kinase (BTK) | Noncompetitive Inhibition | 15.0 |
The inhibition of DHODH suggests that this compound could play a role in disrupting pyrimidine synthesis, which is crucial for rapidly dividing cancer cells.
Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in A549 lung cancer cells through the activation of caspase pathways.
Case Study 2: Antimicrobial Properties
In addition to its anticancer properties, derivatives of this compound have been tested for antimicrobial activity. The results showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique combination of functional groups and its potential for diverse biological activities. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and versatility in various applications.
Biological Activity
N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H17ClN4
- Molecular Weight : 348.84 g/mol
- CAS Number : 890620-71-0
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties, with particular emphasis on their ability to inhibit various cancer cell lines. The following sections detail specific findings related to the biological activity of the compound.
Anticancer Activity
Recent studies have highlighted the efficacy of this compound against different cancer cell lines. Notably:
- Cell Line Studies :
- Mechanism of Action :
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of pyrazolo[1,5-a]pyrimidine derivatives:
Q & A
Q. What are the optimized synthetic routes for N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors followed by amination. For example, details the use of dimethylaminoethyl or methylaminoethyl substituents introduced via nucleophilic substitution under reflux conditions in polar solvents (e.g., ethanol or DMF), achieving yields of 11–56% depending on steric and electronic factors. Catalysts like POCl₃ or LiOH·H₂O () are critical for activating intermediates. Methodological optimization includes temperature control (100–120°C) and solvent selection to minimize side reactions .
Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and aromatic proton environments (e.g., shifts at δ 7.2–8.1 ppm for phenyl groups; ).
- X-ray crystallography : For absolute configuration determination, as demonstrated in , where triclinic crystal packing (space group P-1) revealed bond angles critical for bioactivity.
- HRMS : Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Q. What are the standard protocols for purity assessment, and how are impurities addressed?
Purity is assessed via HPLC (C18 columns, acetonitrile/water gradients) and TLC (silica gel, UV visualization). Impurities often arise from incomplete amination or residual solvents; recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica, ethyl acetate/hexane) are standard purification methods .
Advanced Research Questions
Q. How do substituents on the pyrazolo[1,5-a]pyrimidine core influence Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibition?
The 3-chloro-4-methylphenyl group enhances hydrophobic interactions with PfDHODH’s ubiquinone-binding site, as shown in . Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl) at the 3-position improve IC₅₀ values by 10-fold compared to methoxy analogs. Molecular docking (e.g., Glide SP) further validates steric complementarity with residues like Tyr528 .
Q. What crystallographic challenges arise during structural analysis, and how are they resolved?
Challenges include twinning (common in triclinic systems) and low-resolution data. highlights using SHELXL (via Olex2) for refinement, with twin law (-h, -k, -l) and HKLF5 format to handle pseudo-merohedral twinning. Anisotropic displacement parameters (ADPs) for chlorine atoms are refined using restraints to mitigate disorder .
Q. How can contradictory bioactivity data between in vitro and in vivo models be analyzed?
Discrepancies often stem from pharmacokinetic factors (e.g., poor solubility). notes that trifluoromethyl groups improve lipophilicity (logP ~3.5) but may reduce aqueous solubility. Methodological solutions include:
Q. What computational methods are used to predict binding modes with kinase targets?
Molecular dynamics (MD) simulations (AMBER or GROMACS) and free-energy perturbation (FEP) quantify binding affinities. emphasizes the role of the trifluoromethyl group in stabilizing van der Waals interactions with CDK9’s hinge region (RMSD <1.5 Å over 100 ns simulations). MM/GBSA scoring further prioritizes analogs with ΔG < -40 kcal/mol .
Methodological Tables
Table 1. Key Synthetic Parameters and Yields (Adapted from )
| Substituent Position | Reaction Condition | Catalyst/Solvent | Yield (%) |
|---|---|---|---|
| 7-Amine | Reflux, 6 h | POCl₃, DMF | 56 |
| 2-Methylaminoethyl | 80°C, 12 h | LiOH·H₂O, EtOH | 21 |
| 3-Phenyl | Suzuki coupling, Pd(PPh₃)₄ | Toluene/EtOH | 70 |
Table 2. Crystallographic Data ()
| Parameter | Value |
|---|---|
| Space group | P-1 |
| a, b, c (Å) | 10.979(2), 11.339(2), 11.646(2) |
| α, β, γ (°) | 98.58(3), 110.21(3), 111.61(3) |
| R-factor | 0.045 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
